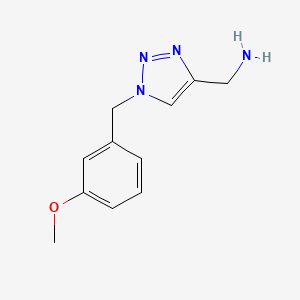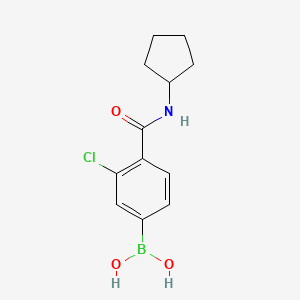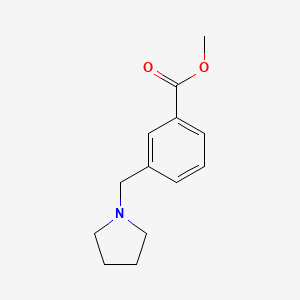
3-(吡咯烷-1-基甲基)苯甲酸甲酯
描述
“Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” is a chemical compound with the CAS number 321198-22-5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” is represented by the formula C13H17NO2 . The InChI code for this compound is 1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 .科学研究应用
吡咯烷衍生物在药物发现中的应用
吡咯烷是一种带有氮杂环的五元环,在药物化学中被广泛用于开发治疗人类疾病的化合物。3-(吡咯烷-1-基甲基)苯甲酸甲酯作为吡咯烷衍生物,由于其 sp3 杂化、立体化学和三维覆盖,有助于探索药效团空间。在生物活性分子中吡咯烷环的存在增强了靶标选择性,并促进了设计具有不同生物学特征的新化合物的过程。采用不同的合成策略,包括成环和预先形成的吡咯烷环的功能化,以实现这些目标。吡咯烷环的立体化学,特别是碳的立体异构性,对候选药物的生物活性起着至关重要的作用,影响它们与对映选择性蛋白的结合模式 (Li Petri 等人,2021 年)。
金属对配体的影响
金属与生物重要分子(如苯甲酸盐,包括 3-(吡咯烷-1-基甲基)苯甲酸甲酯等衍生物)之间的相互作用已被广泛研究。研究表明,金属可以显着影响这些配体的电子系统,从而影响它们的反应性、稳定性和与生物靶标的相互作用。了解这些相互作用对于预测复杂化合物的反应性和稳定性至关重要,有可能增强其药用应用 (Lewandowski 等人,2005 年)。
表观遗传学和环境化学物质
表观遗传学研究表明,包括各种有机化合物在内的环境化学物质可以改变表观遗传标记。虽然 3-(吡咯烷-1-基甲基)苯甲酸甲酯本身没有被直接提及,但其结构类似物和衍生物有可能在不改变 DNA 序列的情况下影响基因表达。由环境化学物质介导的这些表观遗传改变,对理解毒性和疾病发病机制的分子机制具有重要意义 (Baccarelli & Bollati, 2009)。
超分子化学应用
与 3-(吡咯烷-1-基甲基)苯甲酸甲酯密切相关的苯-1,3,5-三甲酰胺衍生物突出了此类结构在超分子化学中的重要性。它们通过氢键稳定自组装成一维纳米级结构的能力,突出了它们在纳米技术、聚合物加工和生物医学应用中的效用。这种多功能性使它们成为设计新材料和治疗剂的适应性构建块 (Cantekin, de Greef, & Palmans, 2012)。
安全和危害
The safety data sheet for “Methyl 3-(pyrrolidin-1-ylmethyl)benzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
属性
IUPAC Name |
methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZKBUYAMSZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700206 | |
| Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |
CAS RN |
321198-22-5 | |
| Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

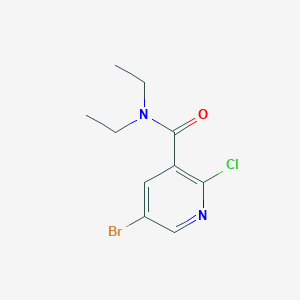
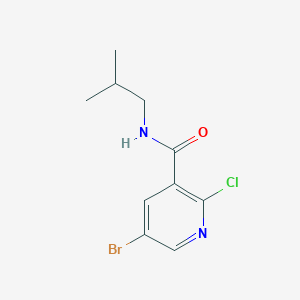
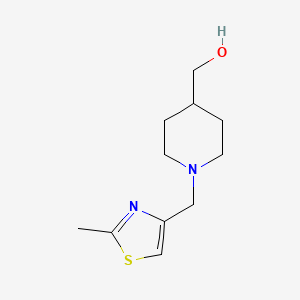
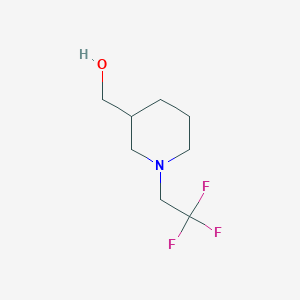
![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
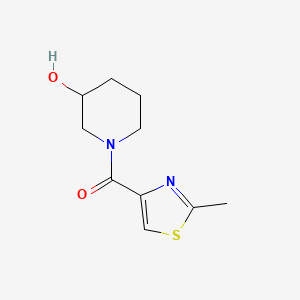
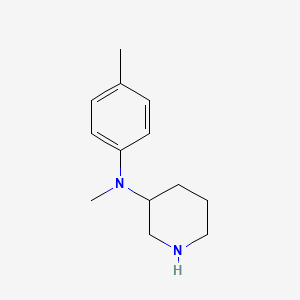
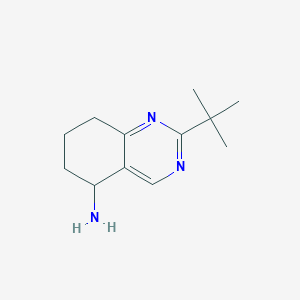
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)
